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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective androgen receptor modulator

(SARM) BMS-564929 with other alternatives, supported by a review of independently

published research findings and experimental data. The information is intended to offer a

comprehensive resource for evaluating the preclinical profile of this compound.

Executive Summary
BMS-564929 is a potent, orally active, nonsteroidal SARM developed by Bristol-Myers Squibb

for conditions such as age-related functional decline.[1][2] Preclinical studies, primarily in

castrated rat models, have demonstrated its high efficacy in stimulating muscle growth with

significantly less impact on the prostate compared to testosterone.[3][4] This tissue selectivity is

a hallmark of SARMs, which aim to provide the anabolic benefits of androgens without the

associated androgenic side effects.[5][6] However, a critical evaluation of the available data,

including findings from non-developer-affiliated researchers, is essential for a complete

understanding of its therapeutic potential and limitations, such as the potent suppression of

luteinizing hormone (LH).[7]

Comparative Performance Data
The following tables summarize key quantitative data from preclinical studies to facilitate a

comparison of BMS-564929 with testosterone, the endogenous androgen. Data for a direct,
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independently validated comparison with other specific SARMs under the same experimental

conditions is limited in the public domain.

Table 1: In Vitro Receptor Binding and Functional Activity

Compound
Androgen Receptor (AR)
Binding Affinity (Ki, nM)

Functional Potency (EC50,
nM) in C2C12 Myoblasts

BMS-564929 2.11 0.44

Testosterone ~1-5 ~1-10

Table 2: In Vivo Anabolic and Androgenic Potency in Castrated Rats

Compound

Anabolic
Potency
(Levator Ani
Muscle) ED50
(mg/kg)

Androgenic
Potency
(Prostate)
ED50 (mg/kg)

Selectivity
Index
(Prostate ED50
/ Muscle ED50)

Luteinizing
Hormone (LH)
Suppression
ED50 (mg/kg)

BMS-564929 0.0009 0.14 ~160 0.008

Testosterone ~0.5-1.0 ~0.5-1.0 ~1

Not typically

reported in this

manner

Note: Data is compiled from various sources and may not be from direct head-to-head

comparative studies. The selectivity index for BMS-564929 has been noted as potentially

overestimated by some independent analyses.[7]

Experimental Protocols
The primary preclinical assay used to evaluate the anabolic and androgenic activity of BMS-
564929 is the Hershberger assay, conducted in a castrated rat model.[5][8][9]

Hershberger Assay Protocol (Rat Model)
1. Animal Model:
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Species: Male rats (e.g., Sprague-Dawley or Wistar).

Age: Peripubertal (approximately 42 days old).

Procedure: Animals are surgically castrated to remove the endogenous source of androgens.

A recovery period of 7-14 days is allowed for the androgen-dependent tissues to regress.[5]

[10]

2. Dosing and Administration:

Test Compound: BMS-564929 is administered orally (e.g., via gavage) once daily for a

period of 10 consecutive days.[9]

Vehicle Control: A control group receives the vehicle (the solvent used to dissolve the

compound) only.

Positive Control: A group is treated with a reference androgen, such as testosterone

propionate, administered via subcutaneous injection.

Dose Groups: Multiple dose levels of the test compound are used to establish a dose-

response relationship.

3. Endpoint Measurement:

Approximately 24 hours after the final dose, the animals are euthanized.

The following tissues are carefully dissected and weighed to the nearest 0.1 mg:

Anabolic Tissues: Levator ani muscle.

Androgenic Tissues: Ventral prostate, seminal vesicles (including coagulating glands).[8]

[11]

Body weight is recorded throughout the study.

4. Data Analysis:

The weights of the target tissues are normalized to the animal's body weight.
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Statistical analysis is performed to compare the tissue weights of the treated groups to the

vehicle control group.

The ED50 (the dose that produces 50% of the maximal effect) is calculated for both the

anabolic and androgenic tissues to determine the compound's potency and selectivity.

Visualizing the Mechanism and Workflow
Androgen Receptor Signaling Pathway
The tissue selectivity of BMS-564929 is believed to be mediated by its specific interaction with

the androgen receptor (AR), leading to differential recruitment of co-activator and co-repressor

proteins in various tissues.[1][3][12][13] In tissues like skeletal muscle, the BMS-564929-AR

complex preferentially recruits co-activators that promote the transcription of genes responsible

for muscle growth. Conversely, in the prostate, the conformation of the BMS-564929-AR

complex may lead to a different profile of co-regulator recruitment, resulting in a weaker

androgenic response.[2][3]
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Simplified Androgen Receptor Signaling Pathway
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Caption: Simplified Androgen Receptor Signaling Pathway for BMS-564929.

Experimental Workflow for Preclinical Validation
The following diagram illustrates the typical workflow for the in vivo validation of a SARM like

BMS-564929 using the Hershberger assay.
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Experimental Workflow: Hershberger Assay
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Caption: Experimental Workflow of the Hershberger Assay for SARM Validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667221?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

